({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile
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Overview
Description
The compound ({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE is a complex organic molecule featuring a triazole ring, a benzyloxy group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzyloxy group can be introduced via nucleophilic substitution reactions, while the cyanide group is often added through nucleophilic addition or substitution reactions using cyanide salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: can undergo various chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized to form corresponding oxides and sulfoxides.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyanide group results in primary amines .
Scientific Research Applications
({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Synthetic Organic Chemistry: It acts as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations
Mechanism of Action
The mechanism of action of ({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzyloxy group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The cyanide group may also play a role in inhibiting enzymatic activity by interacting with the active site of enzymes .
Comparison with Similar Compounds
({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: can be compared with other similar compounds, such as:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the benzyloxy group and cyanide functionality, resulting in different chemical properties and applications.
5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carbonitrile: Contains a pyrazole ring instead of a triazole ring, leading to variations in reactivity and biological activity
({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE .
Properties
Molecular Formula |
C17H15N5OS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H15N5OS/c18-9-10-24-17-21-20-16(22(17)19)14-7-4-8-15(11-14)23-12-13-5-2-1-3-6-13/h1-8,11H,10,12,19H2 |
InChI Key |
DZJGWFLOAODFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(N3N)SCC#N |
Origin of Product |
United States |
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